9,10-dibromoanthracene-2-sulfonyl Chloride

Vue d'ensemble

Description

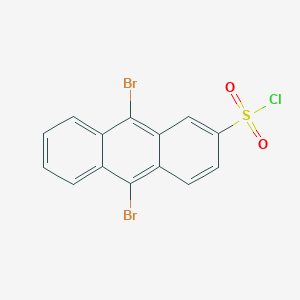

9,10-Dibromoanthracene-2-sulfonyl Chloride is a chemical compound with the molecular formula C₁₄H₇Br₂ClO₂S and a molecular weight of 434.53 g/mol . This compound is primarily used in research settings, particularly in the fields of organic chemistry and materials science.

Méthodes De Préparation

The synthesis of 9,10-Dibromoanthracene-2-sulfonyl Chloride typically involves the bromination of anthracene followed by sulfonylation. The reaction conditions often include the use of bromine and a suitable solvent such as chloroform or dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Analyse Des Réactions Chimiques

9,10-Dibromoanthracene-2-sulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane.

Major Products: The products formed depend on the specific reaction conditions but often include derivatives of anthracene with modified functional groups.

Applications De Recherche Scientifique

Structural Characteristics

DBASC is derived from anthracene, with two bromine atoms and a sulfonyl chloride group attached to its structure. The presence of these functional groups enhances its reactivity, making it a valuable precursor in organic synthesis.

Organic Synthesis

DBASC serves as a versatile building block in the synthesis of various organic compounds. Its bromine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. This property is particularly useful in creating complex molecular architectures for pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving DBASC

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Various substituted anthracenes |

| Electrophilic Aromatic Substitution | Reaction with electrophiles to form new derivatives | Sulfonated anthracene derivatives |

| Coupling Reactions | Formation of biaryl compounds through coupling | Biaryl compounds used in OLEDs |

Photophysical Studies

DBASC is utilized in photophysical research due to its strong fluorescence properties. It can act as a molecular probe in fluorescence studies, providing insights into molecular interactions and dynamics. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) where efficient light emission is crucial.

Biological Applications

In biological research, DBASC has been explored as a potential probe for studying biological processes. Its ability to fluoresce allows researchers to track cellular activities or interactions at the molecular level. Additionally, ongoing studies are investigating its potential as an antitumor agent due to the reactivity of its bromine atoms with biological targets.

Case Study 1: Synthesis of Fluorescent Dyes

A study demonstrated the use of DBASC in synthesizing novel fluorescent dyes for bioimaging applications. The dyes exhibited high quantum yields and stability under physiological conditions, making them suitable for live-cell imaging.

Case Study 2: Development of OLED Materials

Research conducted on the incorporation of DBASC into OLED materials showed that it enhances device performance due to its electroluminescent properties. The resulting devices exhibited improved brightness and efficiency compared to those using traditional materials.

Mécanisme D'action

The mechanism of action of 9,10-Dibromoanthracene-2-sulfonyl Chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparaison Avec Des Composés Similaires

Similar compounds to 9,10-Dibromoanthracene-2-sulfonyl Chloride include:

9,10-Dibromoanthracene: This compound lacks the sulfonyl chloride group and is used as a precursor in organic synthesis.

9,10-Dibromoanthracene-2-sulfonic Acid: Similar in structure but with a sulfonic acid group instead of a sulfonyl chloride group.

9,10-Dichloroanthracene-2-sulfonyl Chloride: This compound has chlorine atoms instead of bromine atoms, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it suitable for specialized applications in research and industry.

Activité Biologique

9,10-Dibromoanthracene-2-sulfonyl chloride (DBASC) is an organic compound with significant applications in biochemical and proteomic research. Its unique structure, characterized by the presence of bromine and sulfonyl chloride functional groups, allows it to interact with various biomolecules, making it a valuable tool in studying protein interactions and cellular processes.

- Molecular Formula : C₁₄H₇Br₂ClO₂S

- Molecular Weight : 434.53 g/mol

- Solubility : Soluble in chloroform and dichloromethane

DBASC primarily acts through:

- Binding Interactions : It forms stable complexes with proteins, facilitating the study of protein structures and functions.

- Influencing Cellular Processes : The compound modulates cell signaling pathways, gene expression, and metabolic activities within cells.

Biological Applications

DBASC has been employed in several key areas of biological research:

Proteomics Research

- Targeting Proteins : DBASC is utilized for labeling proteins to study their interactions and modifications. Its ability to react with amino acids makes it a potent tool for proteomic analyses.

- Case Study : In a study involving enzyme interactions, DBASC was shown to effectively modify specific residues in target proteins, leading to enhanced understanding of enzyme mechanisms.

Cellular Effects

DBASC influences various cellular processes:

- Cell Signaling : It can activate or inhibit specific signaling pathways, which alters cellular responses.

- Gene Expression : The compound has been linked to changes in the expression levels of genes associated with stress responses and metabolic regulation.

Stability and Temporal Effects

DBASC exhibits stability when stored at -20°C. However, its efficacy may decline if not stored properly over time. Research indicates that its biological activity can diminish after prolonged exposure to ambient conditions.

Dosage Effects in Animal Models

Studies have demonstrated that varying doses of DBASC yield different biological responses:

- Low Doses : Minimal effects on cellular functions.

- Higher Doses : Significant modulation of cellular activities, including apoptosis and metabolic shifts.

Comparative Analysis

A comparison of DBASC with similar compounds highlights its unique properties:

| Compound Name | Functional Groups | Applications |

|---|---|---|

| 9,10-Dibromoanthracene | Bromine | Organic synthesis |

| 9,10-Dibromoanthracene-2-sulfonic Acid | Sulfonic acid | Biological studies |

| 9,10-Dichloroanthracene-2-sulfonyl Chloride | Chlorine | Material science |

Propriétés

IUPAC Name |

9,10-dibromoanthracene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Br2ClO2S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFXTUUUGCMHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Br2ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404633 | |

| Record name | 9,10-dibromoanthracene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210174-74-6 | |

| Record name | 9,10-Dibromo-2-anthracenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210174-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-dibromoanthracene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.